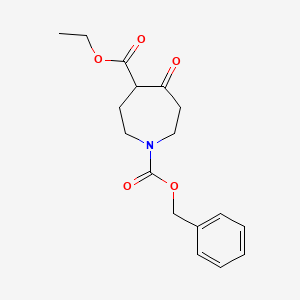

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-2-22-16(20)14-8-10-18(11-9-15(14)19)17(21)23-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPFJXQFTCDJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562093 | |

| Record name | 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31696-09-0 | |

| Record name | 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: Core Properties and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered nitrogen-containing heterocycle, the azepane scaffold, has garnered significant attention in medicinal chemistry due to its structural complexity and conformational flexibility. This unique three-dimensional architecture allows for the precise spatial arrangement of substituents, enabling tailored interactions with a diverse array of biological targets.[1] Consequently, the azepane motif is a privileged structure found in numerous FDA-approved drugs and a wide range of therapeutic candidates, exhibiting activities such as anticancer, antimicrobial, and anticonvulsant properties.[1][2] This guide focuses on a specific derivative, 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, providing a comprehensive overview of its core basic properties, a plausible synthetic pathway, and its potential significance in the landscape of drug development.

Molecular Profile: this compound

This molecule incorporates several key functional groups that dictate its chemical behavior and potential biological activity: a benzyl-protected tertiary amine within the azepane ring, a ketone at the 5-position, and an ethyl ester at the 4-position. The interplay of these features results in a β-keto ester system within a seven-membered ring, a combination that presents both synthetic challenges and opportunities for diverse functionalization.

| Property | Value | Source |

| CAS Number | 31696-09-0 | [3][4][5] |

| Molecular Formula | C₁₇H₂₁NO₅ | [3][5] |

| Molecular Weight | 319.35 g/mol | [3][5] |

| Predicted pKa | The α-proton is acidic due to the adjacent carbonyl groups. | |

| Predicted Solubility | Likely soluble in organic solvents. | |

| Predicted LogP | Expected to be moderately lipophilic. |

Synthetic Pathway: A Strategic Approach via Dieckmann Condensation

The construction of the this compound core can be efficiently achieved through an intramolecular Claisen condensation, specifically the Dieckmann condensation. This powerful cyclization reaction is a cornerstone in the synthesis of cyclic β-keto esters.[6][7][8] The logical disconnection of the target molecule suggests a linear diester as the key precursor.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a step-by-step methodology for the synthesis of this compound, predicated on established organic chemistry principles.

Step 1: Synthesis of the Diester Precursor

The synthesis would commence with a suitable N-benzylated amino acid derivative, which is then elaborated to the required linear diester precursor.

Step 2: Dieckmann Condensation

This crucial cyclization step forms the azepane ring and the β-keto ester functionality.

-

Reaction Setup: To a solution of a strong base, such as sodium ethoxide in anhydrous ethanol, under an inert atmosphere (e.g., argon or nitrogen), add the diester precursor dropwise at a controlled temperature (typically 0 °C to room temperature). The choice of base and solvent is critical to prevent side reactions like transesterification.

-

Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding a proton source, such as dilute aqueous acid. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Purification: Purify the crude product by column chromatography on silica gel to yield the target molecule, this compound.

Caption: Proposed workflow for the synthesis.

Physicochemical Properties and Stability Considerations

The presence of the β-keto ester functionality in this compound imparts specific chemical properties that are crucial for its handling, storage, and potential formulation.

-

Acidity of the α-Proton: The proton on the carbon between the two carbonyl groups (the α-carbon) is acidic and can be removed by a base to form a resonance-stabilized enolate. This is the key to the reactivity of this class of compounds.

-

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this molecule will exist as an equilibrium mixture of the keto and enol tautomers. The position of this equilibrium is influenced by the solvent and temperature.

-

Stability: β-keto esters can be susceptible to hydrolysis and decarboxylation, particularly under acidic or basic conditions.[9] Cleavage of the ethyl ester can occur, and subsequent heating can lead to the loss of the carboxyl group as carbon dioxide. Therefore, careful control of pH and temperature is necessary during its synthesis, purification, and storage.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

-

¹H and ¹³C NMR Spectroscopy: These techniques would provide detailed information about the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants would confirm the presence of the benzyl group, the ethyl ester, and the protons on the azepane ring. 2D NMR experiments like COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all signals.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different functional groups. Strong C=O stretching frequencies would be observed for the ketone and the two ester carbonyls. The exact positions of these bands can provide insights into the degree of enolization and potential hydrogen bonding.[11]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. Analysis of the fragmentation pattern could provide further structural information, such as the loss of the benzyl or ethyl groups.[12]

Potential Applications in Drug Discovery and Chemical Biology

While specific biological data for this compound is not yet publicly available, the structural motifs present suggest several avenues for investigation.

-

Scaffold for Library Synthesis: The reactive β-keto ester functionality serves as a handle for further chemical modifications. Alkylation or acylation at the α-carbon can be readily achieved, allowing for the generation of a library of derivatives for high-throughput screening.

-

Enzyme Inhibitors: The dicarbonyl system could act as a chelating agent for metal ions in the active sites of metalloenzymes.

-

Probes for Chemical Biology: The versatile chemistry of the β-keto ester allows for the introduction of reporter groups, such as fluorophores or biotin tags, creating chemical probes to study biological processes.

Given the broad range of biological activities reported for other azepane derivatives, it is plausible that this compound or its analogs could exhibit interesting pharmacological properties.[13][14] Further screening in various biological assays is warranted to explore its therapeutic potential.

Conclusion

This compound is a structurally interesting molecule that embodies the pharmacologically relevant azepane scaffold. Its synthesis, achievable through the reliable Dieckmann condensation, provides access to a versatile building block for further chemical exploration. The inherent reactivity of the β-keto ester functionality opens up numerous possibilities for the creation of diverse chemical libraries. While its specific biological properties remain to be elucidated, its structural features suggest it as a promising starting point for the development of novel therapeutic agents and chemical probes. Further investigation into its synthesis, characterization, and biological evaluation is highly encouraged to unlock its full potential in the field of drug discovery.

References

-

The Infrared Absorption Spectra of Cyclic β-Ketoesters. (2020, August 4). Retrieved January 11, 2026, from [Link]

-

Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H - SciSpace. (n.d.). Retrieved January 11, 2026, from [Link]

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one - Nepal Journals Online. (2021, March 1). Retrieved January 11, 2026, from [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). Retrieved January 11, 2026, from [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (2019, January 15). Retrieved January 11, 2026, from [Link]

-

Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018, July 1). Retrieved January 11, 2026, from [Link]

-

Hydrolysis of esters - Chemguide. (n.d.). Retrieved January 11, 2026, from [Link]

-

Electron impact mass spectrum with proposed fragmentation (a) and HR-MS - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound - BOJNSCI 广东博精科技有限公司. (n.d.). Retrieved January 11, 2026, from [Link]

-

23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 11, 2026, from [Link]

-

Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

-

Dieckmann condensation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes | Fiveable. (n.d.). Retrieved January 11, 2026, from [Link]

-

Dieckmann Reaction - Cambridge University Press. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - CAS:31696-09-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 31696-09-0): Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a key heterocyclic intermediate with significant potential in pharmaceutical development. The azepane scaffold is a privileged structure in medicinal chemistry, and this document delves into the core aspects of this specific derivative. We will explore a highly probable and efficient synthetic route, detail its physicochemical and spectroscopic properties, and discuss its emerging applications as a versatile building block for novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this compound in their research endeavors.

Introduction: The Significance of the Azepane Scaffold

Seven-membered nitrogen-containing heterocycles, particularly the azepane core, represent a fascinating and increasingly important area of chemical space in drug discovery. Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), the increased conformational flexibility of the azepane ring allows for unique three-dimensional arrangements of substituents, enabling novel interactions with biological targets. This has led to the discovery of azepane-containing compounds with a wide range of biological activities, including potent agents for central nervous system (CNS) disorders and inflammatory diseases.[1][2]

This compound (CAS 31696-09-0) is a functionally rich derivative of this scaffold. The presence of a β-keto ester functionality, a carbamate protecting group, and an ester moiety makes it an exceptionally versatile intermediate for further chemical elaboration.[3] This guide will provide a detailed exploration of its synthesis, characterization, and potential applications.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 31696-09-0 | [3] |

| Molecular Formula | C₁₇H₂₁NO₅ | [3] |

| Molecular Weight | 319.35 g/mol | [4] |

| Synonyms | Ethyl 1-Cbz-5-oxoazepane-4-carboxylate, N-CBZ-5-OXOAZEPANE-4-CARBOXYLIC ACID ETHYL ESTER | [3] |

| Appearance | Predicted: Off-white to pale yellow solid | |

| XLogP3 | 1.9 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 6 | [3] |

| Topological Polar Surface Area | 72.9 Ų | [3] |

| Classification | Pharmaceutical Intermediate, Bulk Drug Intermediate | [3] |

Synthesis and Mechanism: A Focus on the Dieckmann Condensation

The structure of this compound, being a cyclic β-keto ester, strongly suggests that its synthesis is achieved through an intramolecular Claisen condensation, specifically the Dieckmann condensation.[5] This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of five- and six-membered rings, and can be effectively applied to the formation of seven-membered rings as well.

The proposed synthetic pathway involves the base-mediated cyclization of a suitably substituted acyclic diester. The causality behind this choice of reaction lies in its efficiency and high degree of control in forming the desired cyclic ketone.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound via Dieckmann Condensation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Dieckmann condensations.[5][6]

Materials:

-

Acyclic diester precursor (e.g., Benzyl ethyl 4-(ethoxycarbonyl)but-2-enyl(2-ethoxy-2-oxoethyl)carbamate)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Strong base (e.g., Sodium ethoxide or Potassium tert-butoxide)

-

Aqueous acid solution (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the acyclic diester precursor in anhydrous toluene.

-

Base Addition: While stirring under an inert atmosphere of nitrogen, add a strong base (e.g., sodium ethoxide) portion-wise at room temperature. The choice of a non-nucleophilic, sterically hindered base is critical to favor intramolecular cyclization over intermolecular side reactions.

-

Reaction Monitoring: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material.[7]

-

Quenching and Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench with a cold aqueous acid solution until the mixture is acidic (pH ~5-6). This step protonates the resulting enolate to yield the final β-keto ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Expected Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons of the benzyl group (~7.3 ppm).- Methylene protons of the benzyl group (~5.1 ppm).- Protons of the ethyl ester group (quartet at ~4.2 ppm, triplet at ~1.2 ppm).- Protons on the azepane ring (complex multiplets in the range of 1.5-4.0 ppm).- A methine proton alpha to the ester and keto groups. |

| ¹³C NMR | - Carbonyl carbons of the ketone (~200-210 ppm), carbamate (~155 ppm), and ester (~170 ppm).- Aromatic carbons of the benzyl group (~127-136 ppm).- Methylene carbon of the benzyl group (~67 ppm).- Carbons of the ethyl ester group (~61 and ~14 ppm).- Carbons of the azepane ring. |

| IR Spectroscopy | - Strong C=O stretching bands for the ketone (~1715 cm⁻¹), ester (~1735 cm⁻¹), and carbamate (~1690 cm⁻¹).- C-H stretching bands for aromatic and aliphatic groups.- C-N stretching bands. |

| Mass Spectrometry (HRMS) | - The exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₁₇H₂₁NO₅.[8] |

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules. The azepane scaffold is a key feature in a number of pharmacologically relevant compounds.[2][9]

Potential Synthetic Transformations and Therapeutic Targets

-

Modification of the Ketone: The ketone functionality can be a handle for various transformations, including reduction to an alcohol, reductive amination to introduce new amine substituents, or conversion to a heterocyclic ring. These modifications can lead to compounds targeting a variety of receptors and enzymes.

-

Alkylation at the α-Carbon: The carbon atom between the two carbonyl groups is acidic and can be readily deprotonated and alkylated, allowing for the introduction of diverse substituents and the creation of new stereocenters.[7]

-

Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol.

-

Deprotection of the Amine: The benzyloxycarbonyl (Cbz) group can be removed via hydrogenolysis, freeing the nitrogen atom for further functionalization. This is a crucial step in building more complex scaffolds.

The strategic combination of these transformations can lead to the synthesis of libraries of novel azepane derivatives for screening against various therapeutic targets. The inherent three-dimensionality of the azepane ring makes these compounds particularly interesting for targets where specific spatial arrangements are required for high-affinity binding.[10]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area.[11][12][13][14] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is imperative to consult the full SDS from the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis, likely via a Dieckmann condensation, is based on well-established and robust organic chemistry principles. The multiple functional groups present in the molecule provide numerous handles for further chemical modification, making it an ideal starting point for the synthesis of diverse libraries of azepane-containing compounds. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of intermediates like this is set to increase, paving the way for the development of new and improved therapeutics.

References

- SAFETY DATA SHEETS. (n.d.). Ethyl 1-Cbz-5-oxoazepane-4-carboxylate.

-

ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry | Request PDF. Retrieved from [Link]

- BOC Sciences. (n.d.). Ethyl 1-Cbz-5-oxoazepane-4-carboxylate SDS, 31696-09-0 Safety Data Sheet.

- Alichem. (n.d.). Ethyl 1-Cbz-5-oxoazepane-4-carboxylate - Safety Data Sheet.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

-

ResearchGate. (n.d.). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

-

National Institutes of Health. (2020, September 30). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC. Retrieved from [Link]

-

The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

-

National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

ResearchGate. (2025, October 16). (PDF) Ethyl 11a,12-Dihydrobenzo[b]benzo[12][13][1][3]oxazino[2,3-e][1][3]oxazine-5a(6H)-carboxylate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound - CAS:31696-09-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. zycz.cato-chem.com [zycz.cato-chem.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Ethyl 1-Cbz-5-oxoazepane-4-carboxylate - Safety Data Sheet [chemicalbook.com]

The Azepanone Core: A Technical Guide to 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Introduction: The Significance of the Azepane Scaffold in Medicinal Chemistry

The seven-membered nitrogen-containing heterocyclic ring system, known as azepane, represents a critical structural motif in modern drug discovery. Its inherent three-dimensionality and conformational flexibility allow for the exploration of vast chemical space, a significant advantage over more common five- and six-membered rings. Azepane derivatives have demonstrated a wide array of pharmacological activities, and their strategic incorporation into molecular design has led to numerous clinically approved therapeutics. This guide provides an in-depth technical overview of a specific, functionally rich azepane derivative: 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate . This compound serves as a valuable intermediate, possessing key functional handles—a carbamate for nitrogen protection, a β-keto ester for further elaboration, and the core azepanone ring—making it an attractive building block for the synthesis of complex molecular architectures. We will delve into its chemical structure, a robust synthetic protocol, and detailed characterization, providing researchers and drug development professionals with the foundational knowledge to leverage this versatile scaffold.

Chemical Structure and Inherent Reactivity

This compound, with the molecular formula C₁₇H₂₁NO₅ and a molecular weight of 319.35 g/mol , possesses a unique combination of functional groups that dictate its reactivity and utility.

-

N-Carbobenzyloxy (Cbz) Group: The benzyl carbamate serves as a robust protecting group for the azepane nitrogen. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation, providing a strategic advantage in multi-step syntheses.

-

β-Keto Ester System: The ethyl ester at the C4 position, beta to the C5 ketone, is the molecule's most reactive site. The α-proton at C4 is acidic, allowing for facile enolate formation. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations, enabling the introduction of diverse substituents. Furthermore, the entire β-keto ester moiety can be hydrolyzed and decarboxylated to yield a 5-azepanone, offering another pathway for diversification.

The interplay of these functionalities makes this molecule a powerful synthon for creating libraries of substituted azepane derivatives for biological screening.

Synthetic Strategy: The Dieckmann Condensation

The most logical and efficient approach to constructing the 5-oxoazepane-1,4-dicarboxylate core is through an intramolecular Claisen reaction, specifically the Dieckmann condensation.[1][2] This powerful cyclization method involves the base-mediated intramolecular condensation of a diester to form a cyclic β-keto ester.[3][4] For the synthesis of our target molecule, a suitably substituted acyclic diester is required as the precursor.

The overall synthetic workflow can be visualized as a two-step process: first, the synthesis of the acyclic diester precursor, followed by the key Dieckmann cyclization.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of the intermediates and the final product.

Step 1: Synthesis of the Acyclic Diester Precursor

-

Reaction: N-Alkylation of N-Cbz-β-alanine ethyl ester with diethyl 2-bromoadipate.

-

Reagents and Materials:

-

N-Cbz-β-alanine ethyl ester

-

Diethyl 2-bromoadipate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Diatomaceous earth

-

-

Procedure:

-

To a stirred suspension of N-Cbz-β-alanine ethyl ester (1.0 eq) and finely ground potassium carbonate (2.0 eq) in anhydrous acetonitrile, add diethyl 2-bromoadipate (1.1 eq) at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove inorganic salts, and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude acyclic diester precursor.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure diethyl 4-(N-Cbz-ethylamino)heptanedioate.

-

-

Validation Checkpoint: The purified precursor should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding to the next step.

Step 2: Dieckmann Condensation for Azepanone Ring Formation

-

Reaction: Intramolecular cyclization of the acyclic diester precursor.

-

Reagents and Materials:

-

Diethyl 4-(N-Cbz-ethylamino)heptanedioate (from Step 1)

-

Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the acyclic diester precursor (1.0 eq) in anhydrous toluene in a flame-dried, three-necked flask equipped with a reflux condenser and an inert gas inlet.

-

Add sodium ethoxide (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 110°C) for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M HCl until the pH is neutral.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

-

-

Final Validation: The purified product should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its identity, purity, and structure.

Characterization and Data Interpretation

Thorough characterization is paramount to validate the successful synthesis of this compound. The following is a guide to the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the target molecule.[5]

Sources

An In-Depth Technical Guide to 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, a robust synthesis protocol via Dieckmann condensation, in-depth characterization data, and its strategic application as a versatile intermediate in the development of novel therapeutic agents. This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of complex molecular architectures for drug discovery.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial arrangement of pharmacophoric groups, enabling potent and selective interactions with a wide range of biological targets. Azepane derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, neuroscience, and infectious diseases. The strategic functionalization of the azepane core is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

This compound (Figure 1) is a key intermediate that offers multiple points for chemical modification. The presence of a ketone, a carbamate, and an ester functional group within the same molecule makes it an exceptionally versatile building block for the synthesis of diverse and complex molecular architectures.

Figure 1: Chemical Structure of this compound

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate molecular weight

An In-depth Technical Guide to 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a functionalized seven-membered heterocyclic compound. The azepane scaffold is of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules and approved pharmaceuticals.[1][2] This document details the fundamental physicochemical properties of the title compound, including its molecular weight of 319.35 g/mol .[3] Furthermore, it outlines a plausible synthetic pathway, provides a systematic approach for its spectroscopic characterization, and discusses its potential applications in drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are engaged with novel heterocyclic scaffolds.

Introduction: The Significance of the Azepane Scaffold

Seven-membered nitrogen-containing heterocycles, particularly those based on the azepane core, are privileged structures in modern medicinal chemistry.[4] Their conformational flexibility allows them to interact with a wide array of biological targets, making them valuable motifs in the design of novel therapeutics.[1] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antidiabetic, and antimicrobial properties.[2][5]

Several approved drugs incorporate the azepane ring, highlighting its clinical importance. For instance, Azelastine is a potent histamine antagonist, and Tolazamide is an oral hypoglycemic agent used in the management of type 2 diabetes.[1] The natural product (-)-Balanol, which contains an azepane ring, is a notable inhibitor of protein kinase C.[1] The compound this compound represents a highly functionalized and synthetically versatile building block, primed for elaboration into diverse chemical libraries for screening and lead optimization. Its structure combines the rigid benzyl protecting group, a reactive ketone, and an ester handle, offering multiple points for chemical modification.

Physicochemical and Structural Properties

The fundamental identity of a chemical entity begins with its structure and associated physical properties. This compound is a complex molecule whose properties are summarized below.

Chemical Structure

The structure features a central seven-membered azepane ring. The nitrogen atom is protected with a benzyl group, forming a carbamate linkage. At the C4 position, an ethyl carboxylate group is present, and a ketone (oxo) functionality resides at the C5 position.

Caption: Chemical structure of this compound.

Core Data Summary

The key quantitative descriptors for the title compound are presented in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁NO₅ | [3] |

| Molecular Weight | 319.35 g/mol | [3] |

| CAS Number | 31696-09-0 | [3] |

| IUPAC Name | This compound | |

| Hydrogen Bond Acceptors | 5 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| LogP (Predicted) | 1.8 | Calculated |

| Storage Condition | Sealed in dry, Room Temperature | [3] |

Synthesis and Mechanistic Considerations

The synthesis of functionalized azepanones often presents challenges due to the kinetics of forming a seven-membered ring.[5] A robust and scalable method for constructing the this compound scaffold can be adapted from established ring-expansion methodologies, which are known to be effective for preparing azepan-4-ones.[6]

Proposed Retrosynthetic Pathway

A logical approach involves the ring expansion of a readily available piperidine precursor. The synthesis starts with ethyl 1-benzylpiperidine-4-carboxylate, which undergoes α-formylation followed by a diazotransfer reaction and subsequent Lewis acid-catalyzed ring expansion.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - CAS:31696-09-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical entity known as 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a molecule of interest within the broader class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles that form the core scaffold of numerous biologically active compounds and approved drugs.[1][2][3] This document will delve into the nomenclature, chemical properties, and, most importantly, the synthetic pathways relevant to this specific dicarboxylate derivative.

Nomenclature and Chemical Identity

The systematic name for the compound of interest is This compound . However, in scientific literature and commercial catalogs, several synonyms are frequently used. A clear understanding of this nomenclature is crucial for effective literature searches and chemical sourcing.

Table 1: Synonyms and Identifiers

| Identifier Type | Identifier |

| Systematic Name | This compound |

| Common Synonyms | Ethyl 1-Cbz-5-oxoazepane-4-carboxylate, 1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate |

| CAS Number | 31696-09-0 |

| Molecular Formula | C₁₇H₂₁NO₅ |

| Molecular Weight | 319.35 g/mol |

The "Cbz" in the common synonym "Ethyl 1-Cbz-5-oxoazepane-4-carboxylate" refers to the Carboxybenzyl protecting group, which is a benzyl ester of a carbamate. This highlights a key structural feature and hints at its synthetic origin.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published in peer-reviewed literature, its properties can be predicted based on its structure and data available from chemical suppliers.

Table 2: Predicted Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| Storage Conditions | Store in a cool, dry place, typically at 2-8 °C, under an inert atmosphere to prevent degradation. |

Synthesis and Mechanistic Considerations

The synthesis of the this compound core structure likely involves the formation of the seven-membered azepane ring, a synthetic challenge that can be addressed through various organic chemistry methodologies. Two prominent strategies for the formation of cyclic β-keto esters are the Dieckmann condensation and ring expansion reactions.

Proposed Synthetic Pathway via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, a powerful tool for the formation of five- and six-membered rings, and with careful selection of conditions, seven-membered rings.[4][5][6] The synthesis of this compound can be conceptually approached through the Dieckmann cyclization of a linear diester precursor.

A plausible synthetic route, based on established chemical principles, is outlined below. It is important to note that this represents a logical synthetic design rather than a directly reported experimental protocol from a peer-reviewed publication.

Figure 1: Proposed synthetic workflow for this compound via Dieckmann Condensation.

Causality Behind Experimental Choices:

-

Step 1: N-Alkylation: The initial step involves the formation of the linear diester precursor. N-Benzylglycine ethyl ester is chosen as the starting material to introduce the benzyl group on the nitrogen and one of the ester functionalities. Ethyl 4-bromobutanoate serves as the alkylating agent to introduce the remaining carbon chain required for the seven-membered ring. The use of a non-nucleophilic base is critical to prevent saponification of the ester groups.

-

Step 2: Dieckmann Condensation: This is the key ring-forming step. A strong, non-nucleophilic base is required to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular cyclization. The choice of base and solvent is crucial for achieving good yields in the formation of a seven-membered ring, which can be entropically disfavored compared to five- or six-membered rings. Anhydrous conditions are essential to prevent hydrolysis of the esters and the base.

Alternative Synthetic Strategies: Ring Expansion

Potential Applications in Drug Discovery

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1][3] The conformational flexibility of the seven-membered ring allows for the presentation of substituents in a three-dimensional space that can be optimized for binding to biological targets.

The subject of this guide, this compound, is a functionalized building block that can be further elaborated. The presence of the ketone and ester functionalities provides handles for a variety of chemical transformations, allowing for the generation of diverse libraries of azepane derivatives for screening in drug discovery programs.

Figure 2: Logical workflow for the utilization of this compound in a drug discovery cascade.

Conclusion

This compound is a valuable, functionalized azepane derivative with potential as a key building block in the synthesis of more complex molecules for drug discovery. While detailed, peer-reviewed synthetic protocols for this specific compound are not widely available, its synthesis can be rationally designed based on established methodologies such as the Dieckmann condensation. The continued interest in the azepane scaffold in medicinal chemistry underscores the importance of understanding the synthesis and properties of such versatile intermediates.

References

- Babu, V., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 536-554.

- de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. Molecules, 25(3), 636.

- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.

- Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2247-2255.

- A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. PMC, [URL not available].

- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.

- Schaefer, J. P., & Bloomfield, J. J. (1967).

- Dieckmann Condensation. Organic Chemistry Portal. [URL not available].

Sources

- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 83621-33-4|N-Cbz-azepan-4-one|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 1-Cbz-5-oxoazepane-4-carboxylate

This guide provides a comprehensive technical overview of Ethyl 1-Cbz-5-oxoazepane-4-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, spectroscopic analysis, and reactivity of this versatile molecule. The insights provided herein are grounded in established experimental data and aim to facilitate its effective application in complex synthetic workflows.

Core Molecular Attributes

Ethyl 1-Cbz-5-oxoazepane-4-carboxylate, with the CAS number 31696-09-0, is a notable member of the azepane family of compounds.[1][2] Azepane derivatives are of significant interest in medicinal chemistry due to their conformational flexibility, which makes them excellent scaffolds for mimicking β-turns in peptides and for the development of novel therapeutic agents.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 1-Cbz-5-oxoazepane-4-carboxylate is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Formula | C17H21NO5 | [1][2] |

| Molecular Weight | 319.35 g/mol | [1][2] |

| CAS Number | 31696-09-0 | [1][2] |

| Boiling Point | 459.7°C at 760 mmHg | [1] |

| Density | 1.208±0.06 g/cm³ (Predicted) | [1] |

Synthesis and Mechanism

The primary synthetic route to Ethyl 1-Cbz-5-oxoazepane-4-carboxylate involves a ring expansion of a protected piperidone precursor. This reaction is a powerful tool for accessing seven-membered nitrogen-containing heterocyclic systems.[3]

Synthetic Pathway Overview

The synthesis commences with N-benzyloxycarbonyl-4-piperidone, which undergoes a boron trifluoride etherate-catalyzed reaction with ethyl diazoacetate. This process facilitates the expansion of the six-membered piperidone ring to the seven-membered azepane ring system.

Caption: Synthetic overview of the ring expansion reaction.

Detailed Experimental Protocol

The following protocol is a validated method for the synthesis of Ethyl 1-Cbz-5-oxoazepane-4-carboxylate. The causality behind the choice of reagents and conditions is critical for ensuring a high yield and purity of the final product. Boron trifluoride etherate acts as a Lewis acid to activate the ketone, while the low temperature is essential to control the reactivity of the diazo compound.

Materials:

-

N-benzyloxycarbonyl-4-piperidone

-

Diethyl ether (anhydrous)

-

Boron trifluoride etherate

-

Ethyl diazoacetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Sodium sulfate (anhydrous)

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-benzyloxycarbonyl-4-piperidone (6.5 mmol) in anhydrous diethyl ether (15 mL).

-

Cool the solution to -40°C using a suitable cooling bath.

-

Add boron trifluoride etherate (7.75 mmol) dropwise to the stirred solution.

-

Subsequently, add a solution of ethyl diazoacetate (7.75 mmol) in diethyl ether (5 mL) dropwise over 15 minutes, maintaining the temperature at -40°C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.[1]

The crude product is often a yellow oil and can be used in the next step without further purification, or it can be purified by flash chromatography on silica gel.[1]

Spectroscopic Characterization

A thorough spectroscopic analysis is paramount for confirming the structure and purity of the synthesized compound. The following data provides a benchmark for the characterization of Ethyl 1-Cbz-5-oxoazepane-4-carboxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

-

δ 7.39-7.31 (m): Aromatic protons of the Cbz protecting group.

-

δ 5.15-5.12 (m): Methylene protons of the Cbz protecting group.

-

δ 4.42-4.17 (m): Methylene protons of the ethyl ester group and protons on the azepane ring.

-

δ 3.96-3.83 (m): Protons on the azepane ring.

-

δ 3.75-3.70 (m): Protons on the azepane ring.

-

δ 3.65 (s): Proton on the azepane ring.

-

δ 3.54-3.37 (m): Protons on the azepane ring.

-

δ 2.08-2.03 (m): Protons on the azepane ring.

-

δ 1.29-1.24 (t): Methyl protons of the ethyl ester group.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

1743 cm⁻¹: C=O stretch of the ethyl ester.

-

1702 cm⁻¹: C=O stretch of the ketone and the carbamate.[1]

Reactivity and Synthetic Applications

Ethyl 1-Cbz-5-oxoazepane-4-carboxylate is a valuable intermediate due to the presence of multiple reactive sites. The ketone, ester, and the Cbz-protected amine can all be manipulated to generate a diverse range of more complex molecules.

Logical Flow of Synthetic Transformations

The following diagram illustrates the potential synthetic transformations of Ethyl 1-Cbz-5-oxoazepane-4-carboxylate, highlighting its versatility as a building block.

Caption: Potential synthetic transformations of the title compound.

Safety and Handling

A Material Safety Data Sheet (MSDS) should be consulted before handling Ethyl 1-Cbz-5-oxoazepane-4-carboxylate.[4][5] As a general laboratory chemical, standard safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.

Conclusion

Ethyl 1-Cbz-5-oxoazepane-4-carboxylate is a synthetically valuable intermediate with well-defined properties and a reliable synthetic protocol. Its utility in the construction of complex, biologically active molecules makes it a compound of significant interest to the pharmaceutical and chemical research communities. The data and protocols presented in this guide are intended to provide a solid foundation for its successful application in the laboratory.

References

-

Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ACS Publications. [Link]

-

1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | C14H23NO5 - PubChem. [Link]

-

A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]

Sources

An In-Depth Technical Guide to 1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Azepane Core and Its Significance in Drug Discovery

The seven-membered nitrogen-containing heterocycle, the azepane ring, is a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent conformational flexibility and three-dimensional character make it an attractive scaffold for the design of novel therapeutic agents that can effectively probe the complex topographies of biological targets.[3] In particular, functionalized azepanes, such as 1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate, serve as versatile building blocks in the synthesis of intricate molecular architectures for drug discovery programs.[3] This guide provides a comprehensive technical overview of the synthesis, core characteristics, and potential applications of this specific azepane derivative, tailored for researchers, scientists, and professionals in the field of drug development.

The strategic placement of a ketone, a carbamate, and an ester within the 1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate structure offers multiple points for chemical modification, rendering it a valuable intermediate for constructing diverse and complex molecules. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom is a key feature, providing stability across a range of reaction conditions while being readily removable, a critical aspect in multi-step synthetic campaigns.[3]

Molecular Characteristics and Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate is paramount for its effective utilization in synthetic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 31696-09-0 | Internal Database |

| Molecular Formula | C₁₇H₂₁NO₅ | Internal Database |

| Molecular Weight | 319.35 g/mol | Internal Database |

| Appearance | Off-white to pale yellow solid | Inferred from typical similar compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from structure |

| Storage | Store in a cool, dry place away from light and moisture. | Standard practice for organic compounds |

Synthesis and Mechanistic Insights: The Dieckmann Condensation Approach

The synthesis of the 5-oxoazepane-1,4-dicarboxylate core is most effectively achieved through an intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction involves the cyclization of a diester in the presence of a strong base to yield a β-keto ester. The causality behind this choice of reaction lies in its efficiency in forming five- and six-membered rings, and with appropriate precursors, seven-membered rings like the azepane core.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust and reproducible method for the synthesis of 1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate. The self-validating nature of this protocol is embedded in the in-process checks and purification steps that ensure the desired product's identity and purity.

Step 1: Preparation of the Starting Diester (N-(Benzyloxycarbonyl)-N-(ethoxycarbonylmethyl)ethyl-4-aminobutanoate)

-

Rationale: This precursor contains the necessary carbon framework and functional groups for the subsequent intramolecular cyclization.

-

Procedure:

-

To a solution of ethyl 4-aminobutanoate hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the salt.

-

Slowly add benzyl chloroformate at 0 °C to protect the amine with the Cbz group.

-

After completion of the reaction (monitored by TLC), wash the reaction mixture and purify the N-Cbz protected intermediate.

-

Alkylate the protected amine with ethyl bromoacetate in the presence of a non-nucleophilic base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to yield the target diester.

-

Purify the diester by column chromatography.

-

Step 2: Dieckmann Condensation

-

Rationale: The intramolecular cyclization of the diester to form the seven-membered β-keto ester ring.

-

Procedure:

-

To a suspension of a strong, non-nucleophilic base (e.g., sodium hydride) in an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere (e.g., argon), slowly add a solution of the starting diester from Step 1.

-

Heat the reaction mixture to a temperature sufficient to initiate the condensation (typically 80-110 °C). The choice of temperature is critical; it must be high enough to promote the reaction but not so high as to cause decomposition.

-

Monitor the reaction progress by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the cyclized product.

-

Upon completion, cool the reaction to room temperature and quench carefully with a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride).

-

Perform an aqueous workup to remove the base and any inorganic salts.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Step 3: Characterization

-

Rationale: To confirm the structure and purity of the final product.

-

Procedure:

-

Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure. Key signals to look for include the benzylic protons of the Cbz group, the ethyl ester protons, and the protons of the azepane ring.

-

Acquire an Infrared (IR) spectrum to identify the characteristic carbonyl stretching frequencies of the ketone, carbamate, and ester groups.

-

Perform High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition of the molecule.

-

Spectroscopic Characterization: Elucidating the Structure

The structural integrity of 1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate is unequivocally confirmed through a combination of spectroscopic techniques.

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons of the benzyl group (approx. 7.2-7.4 ppm).- Singlet for the benzylic protons (CH₂) of the Cbz group (approx. 5.1-5.2 ppm).- Quartet and triplet for the ethyl ester group (approx. 4.1-4.2 ppm and 1.2-1.3 ppm, respectively).- Complex multiplets for the azepane ring protons (approx. 1.8-4.0 ppm). |

| ¹³C NMR | - Carbonyl carbons of the ketone, carbamate, and ester (approx. 160-210 ppm).- Aromatic carbons of the benzyl group (approx. 127-137 ppm).- Benzylic carbon of the Cbz group (approx. 67 ppm).- Methylene and methine carbons of the azepane ring and ethyl group (approx. 14-65 ppm). |

| IR (Infrared Spectroscopy) | - Strong C=O stretching vibrations for the ketone (approx. 1710-1730 cm⁻¹), carbamate (approx. 1680-1700 cm⁻¹), and ester (approx. 1730-1750 cm⁻¹). |

| HRMS (High-Resolution Mass Spectrometry) | - Accurate mass measurement corresponding to the molecular formula C₁₇H₂₁NO₅. |

Applications in Drug Development: A Scaffold for Innovation

The 5-oxoazepane-1,4-dicarboxylate scaffold is a valuable starting point for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of multiple functional groups allows for diverse chemical transformations.

The azepane core is a key feature in many compounds targeting the central nervous system (CNS).[1] For instance, N-benzylated azepane derivatives have demonstrated potent inhibitory activity against monoamine transporters, suggesting potential applications in the treatment of neuropsychiatric disorders.[4] The 5-oxoazepane-1,4-dicarboxylate scaffold can be utilized to generate libraries of compounds for screening against various biological targets. The ketone functionality can be a handle for introducing spirocyclic moieties or for building fused heterocyclic systems. The ester can be hydrolyzed and converted to amides, introducing further diversity. Finally, deprotection of the Cbz group reveals a secondary amine that can be further functionalized through acylation, alkylation, or reductive amination.

Conclusion

1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate represents a strategically important building block for medicinal chemistry and drug discovery. Its synthesis, centered around the robust Dieckmann condensation, provides reliable access to this versatile scaffold. The multiple functional groups present in the molecule offer a rich platform for the generation of diverse chemical libraries aimed at identifying novel therapeutic agents. A thorough understanding of its synthesis, characterization, and potential for chemical modification, as outlined in this guide, is essential for researchers seeking to leverage the unique properties of the azepane core in their drug development endeavors.

References

-

Reber, J., et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Retrieved from [Link]

-

SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Wróbel, M. Z., & Szymański, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

The Azepane Scaffold: A Cornerstone for Next-Generation Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, enabling tailored interactions with a diverse array of biological targets. This unique characteristic has propelled the development of numerous azepane-containing compounds with significant therapeutic potential across various disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive exploration of key therapeutic targets for azepane derivatives, delving into the underlying mechanisms of action, structure-activity relationships (SAR), and the state-of-the-art experimental methodologies used to identify and characterize these promising drug candidates.

G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling

GPCRs represent one of the largest and most successfully drugged protein families.[1] The conformational adaptability of the azepane ring makes it an ideal framework for designing ligands that can selectively target specific GPCR subtypes.

Histamine H3 Receptor Antagonists

The histamine H3 receptor, a presynaptic autoreceptor primarily expressed in the central nervous system, plays a crucial role in regulating the release of histamine and other neurotransmitters.[2] Antagonism of the H3 receptor has shown therapeutic promise for treating cognitive disorders and other neurological conditions. Several azepane derivatives have been identified as potent histamine H3 receptor antagonists.[3][4]

The antagonistic activity of these compounds is often evaluated using radioligand binding assays and functional assays that measure the inhibition of agonist-induced downstream signaling, such as cAMP accumulation.[3][5]

dot

Caption: Antagonism of the Histamine H3 Receptor by Azepane Derivatives.

Dopamine and Serotonin Receptor Ligands

Azepane derivatives have also been explored as ligands for dopamine and serotonin receptors, which are critical targets for antipsychotic and antidepressant drugs.[6][7] The flexible nature of the azepane scaffold allows for the optimization of interactions within the ligand-binding pockets of these receptors, leading to compounds with high affinity and selectivity. For instance, certain azepinoindole derivatives have demonstrated potent binding to both D1 and D2 dopamine receptors, as well as serotonin S2 receptors.[6] The evaluation of these compounds typically involves competitive radioligand binding assays to determine their affinity for various receptor subtypes.

Enzymes: Inhibiting Key Pathological Processes

The unique three-dimensional conformations adopted by azepane derivatives make them attractive scaffolds for the design of potent and selective enzyme inhibitors.

Kinase Inhibitors: Targeting Cell Proliferation and Survival

Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. The PI3K/Akt signaling pathway is a key cascade that promotes cell survival and proliferation, and its inhibition is a major focus of anticancer drug discovery.[8] Azepane derivatives have been successfully developed as potent inhibitors of Protein Kinase B (PKB/Akt).[9] These inhibitors often draw inspiration from natural products like (-)-balanol.[10]

dot

Caption: Workflow for a Radioligand Binding Assay.

In Vitro Kinase Assay for Protein Kinase B (Akt)

This protocol outlines a method for determining the inhibitory activity of azepane derivatives against PKB/Akt. [11][12]

-

Reagent Preparation: Prepare kinase buffer, a stock solution of ATP, and the substrate peptide (e.g., Crosstide).

-

Assay Setup: In a 96-well plate, add kinase buffer, the substrate, and serial dilutions of the azepane test compound.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP, followed by the purified PKB/Akt enzyme.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS loading buffer).

-

Separation: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper followed by washing, or by SDS-PAGE and autoradiography.

-

Quantification: Quantify the amount of incorporated radiolabel in the substrate.

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Azepane Derivatives in Clinical Development

The therapeutic potential of the azepane scaffold is further underscored by the number of derivatives that have entered clinical trials. While a comprehensive, real-time database is beyond the scope of this guide, it is noteworthy that azepane-containing molecules are being investigated for a range of indications, particularly in the realm of central nervous system disorders. [4][13]Researchers are encouraged to consult clinical trial registries for the most up-to-date information on specific compounds.

Conclusion

The azepane scaffold represents a highly versatile and valuable platform for the design and development of novel therapeutic agents. Its unique conformational properties enable potent and selective interactions with a wide range of biological targets, including GPCRs, enzymes, and ion channels. The continued exploration of the chemical space around the azepane core, coupled with sophisticated biological evaluation, promises to yield the next generation of innovative medicines for a multitude of challenging diseases.

References

-

Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 27(19), 4537-4542. [Link]

-

Lee, K., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(13), 3849-3852. [Link]

-

Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

-

Stachel, S. J., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 304-308. [Link]

-

Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

-

Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

-

Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

-

Huffman, J. W., et al. (1996). Azepinoindole Derivatives With High Affinity for Brain Dopamine and Serotonin Receptors. Journal of Medicinal Chemistry, 39(19), 3875-3877. [Link]

-

Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science. [Link]

-

Histamine H3 receptor. Wikipedia. [Link]

-

Serotonin Receptor Signaling. QIAGEN GeneGlobe. [Link]

-

Serotonergic Synapse Pathway. Creative Diagnostics. [Link]

-

van Rijn, R. M., et al. (2006). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 49(10), 2747-2758. [Link]

-

Sadek, B., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

-

Xia, W., et al. (2017). Quantitative γ-Secretase Assays for Alzheimer's Disease Drug Discovery. Journal of Visualized Experiments, (127), 56027. [Link]

-

PI3K-Akt signaling pathway. Cusabio. [Link]

-

γ-Secretase Activity Assay Cell Line. Innoprot. [Link]

-

What are D4 receptor antagonists and how do they work?. Patsnap Synapse. [Link]

-

cAMP Measurement for Antagonists of a G αi -Coupled Receptor. ResearchGate. [Link]

-

The dopamine D4 receptor: biochemical and signalling properties. PMC. [Link]

-

Tools for GPCR drug discovery. PMC. [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

-

In vitro kinase assay. Bio-protocol. [Link]

-

In vitro kinase assay. Protocols.io. [Link]

-

γ-Secretase Activity Assay. Creative Bioarray. [Link]

-

Whole Cell Patch Clamp Protocol. protocols.io. [Link]

-

Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

-

Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. PubMed. [Link]

-

Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PubMed Central. [Link]

-

Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology. Labiotech.eu. [Link]

-

Ion channels as important targets for antiepileptic drug design. PubMed. [Link]

-

CNS Clinical Trials - Expert Early Phase Research. Altasciences. [Link]

-

Radioligand competition binding assay validates hits at the H 3... ResearchGate. [Link]

-

Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

-

Considerations and suggested workflow for in vitro kinase inhibitor... ResearchGate. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

-

Patch-Clamp Recording Protocol. Creative Bioarray. [Link]

-

Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. PMC. [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. innoprot.com [innoprot.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. In vitro kinase assay [bio-protocol.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to N-Benzylated Azepanes: Synthesis, Applications, and Core Methodologies

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. The introduction of an N-benzyl group serves a dual purpose: it can act as a crucial protecting group for the amine functionality, stable under a wide range of reaction conditions, and it can also be integral to the pharmacophore, directly contributing to the biological activity of the molecule. This technical guide provides a comprehensive overview of N-benzylated azepanes, intended for researchers, scientists, and professionals in drug development. We will delve into the primary synthetic strategies, key reactivity including deprotection, and the significant role these compounds play in the discovery of novel therapeutics.

The Azepane Moiety: A Scaffold of Increasing Importance

While five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines are staples in medicinal chemistry libraries, the seven-membered azepane ring has been comparatively underexplored. This represents a significant opportunity to access novel three-dimensional chemical space. The flexible conformation of the azepane ring allows for diverse substituent orientations, which can be critical for optimizing interactions with biological targets. The N-benzyl group not only protects the secondary amine during synthesis but also provides a handle for introducing further diversity and modulating the physicochemical properties of the final compound.